(1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine hydrochloride
Description
(1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a methoxyethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
(1R)-1-(4-ethoxyphenyl)-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-3-14-10-6-4-9(5-7-10)11(12)8-13-2;/h4-7,11H,3,8,12H2,1-2H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTFSJMXEAEUSZ-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(COC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@H](COC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and 2-methoxyethylamine.
Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with 2-methoxyethylamine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the condensation and reduction reactions, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Further reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of fully reduced amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-methoxyphenyl)-2-methoxyethan-1-amine hydrochloride
- (1R)-1-(4-ethoxyphenyl)-2-ethoxyethan-1-amine hydrochloride
- (1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine sulfate
Uniqueness
(1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine hydrochloride is unique due to its specific combination of ethoxy and methoxy groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
(1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and pharmacology. Its unique structure incorporates an ethoxyphenyl group and a methoxyethanamine moiety, which contributes to its diverse interactions within biological systems.
- IUPAC Name : (1R)-1-(4-ethoxyphenyl)-2-methoxyethanamine; hydrochloride
- Molecular Formula : C11H17ClN2O2
- CAS Number : 1614222-48-8
The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for various applications in biological research and drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to significant downstream effects on cellular signaling pathways. For instance, it has been suggested that this compound could act as an inhibitor of the ERK (extracellular signal-regulated kinase) pathway, which is crucial in various cellular processes including growth and differentiation .
Research Findings
Recent studies have explored the compound's potential therapeutic effects, particularly in the context of cancer treatment. It has been identified as a candidate for inhibiting ERK2 activity, which is implicated in several types of cancer, including melanoma and colorectal cancer. In vitro assays have demonstrated that this compound can effectively reduce the proliferation of cancer cells by targeting this pathway .
Table 1: Summary of Biological Activities
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of melanoma. The study demonstrated that administration of the compound resulted in a significant decrease in tumor size compared to control groups. The mechanism was attributed to the inhibition of ERK signaling pathways, highlighting its potential as a therapeutic agent in oncology .
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : Use 4-ethoxybenzaldehyde and 2-methoxyethylamine.
- Condensation Reaction : Conduct a condensation reaction to form an intermediate Schiff base.
- Reduction : Reduce the Schiff base using sodium borohydride or lithium aluminum hydride.
- Hydrochloride Formation : Add hydrochloric acid to obtain the final hydrochloride salt.
Table 2: Synthetic Route Overview
| Step | Description |
|---|---|
| Starting Materials | 4-Ethoxybenzaldehyde, 2-Methoxyethylamine |
| Reaction Type | Condensation followed by reduction |
| Final Product | This compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
